Epoxyparvinolide

Description

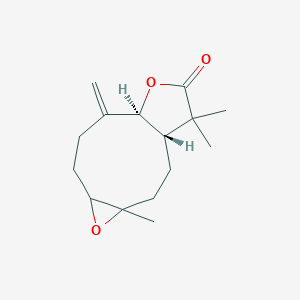

Structure

3D Structure

Properties

IUPAC Name |

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKXMONMKZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epoxyparvinolide: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sourcing and isolation of epoxyparvinolide, a sesquiterpenoid of interest for its potential biological activities. This document details the botanical origin of the compound and presents a step-by-step experimental protocol for its extraction, purification, and characterization, based on published scientific literature. All quantitative data is summarized for clarity, and a representative signaling pathway is visualized to provide biological context.

Natural Source

This compound is a naturally occurring sesquiterpenoid found in the plant Pogostemon cablin (Blanco) Benth., a member of the Lamiaceae family.[1] Commonly known as patchouli, this aromatic herb is native to Southeast Asia and is widely cultivated for its essential oil. The aerial parts of the plant, including the leaves and stems, serve as the primary source material for the isolation of this compound and other related phytochemicals. While patchouli is renowned for its major constituent, patchouli alcohol, it harbors a diverse array of other sesquiterpenoids, including this compound, which contribute to its complex chemical profile and potential therapeutic properties.

Quantitative Data on Isolation

The isolation of this compound is a multi-step process involving significant quantities of plant material to yield a small amount of the pure compound. The following table summarizes the quantitative data from a representative isolation study.

| Parameter | Value | Reference |

| Starting Plant Material | 10 kg of dried and powdered aerial parts of Pogostemon cablin | Xu et al., 2017 |

| Initial Crude Extract | Not specified | Xu et al., 2017 |

| Ethyl Acetate Soluble Fraction | 120 g | Xu et al., 2017 |

| Final Yield of this compound | 15.0 mg | Xu et al., 2017 |

Experimental Protocol for Isolation and Purification

The following protocol is a detailed methodology for the isolation and purification of this compound from the aerial parts of Pogostemon cablin, based on the work by Xu et al. (2017).

3.1. Extraction

-

Air-dry the aerial parts of Pogostemon cablin and grind them into a fine powder.

-

Macerate the powdered plant material (10 kg) with 95% ethanol at room temperature. Perform the extraction three times, each for 2 hours, to ensure exhaustive extraction.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.2. Solvent Partitioning

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

Separate and collect the ethyl acetate soluble fraction, as this contains the target compound.

-

Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction (120 g).

3.3. Chromatographic Purification

3.3.1. Silica Gel Column Chromatography

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient solvent system of petroleum ether-ethyl acetate, starting from 1:0 and gradually increasing the polarity to 0:1 (v/v).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the target compound based on the TLC profile.

3.3.2. Sephadex LH-20 Column Chromatography

-

Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

-

Elute the column with a 1:1 (v/v) mixture of chloroform and methanol.

-

Collect and combine the fractions containing this compound.

3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)

-

Perform the final purification step using preparative HPLC.

-

Utilize a C18 column and a mobile phase of methanol-water (75:25, v/v).

-

Set the flow rate to 3 mL/min.

-

Monitor the elution and collect the peak corresponding to this compound (retention time, tR = 21.5 min).

-

Evaporate the solvent from the collected fraction to obtain pure this compound (15.0 mg).

3.4. Structure Elucidation

The structure of the isolated this compound is confirmed through spectroscopic analysis, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

Biological Activity and Potential Signaling Pathway

Compounds isolated from Pogostemon cablin, including those structurally related to this compound, have been reported to exhibit α-glucosidase inhibitory activity. This enzyme is crucial for the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. While the direct signaling pathway of this compound is not yet elucidated, a plausible downstream effect of α-glucosidase inhibition is depicted below.

Caption: Potential downstream effect of α-glucosidase inhibition.

This guide provides a foundational understanding for researchers interested in the natural product chemistry and potential therapeutic applications of this compound. The detailed isolation protocol serves as a practical starting point for its procurement from its natural source for further investigation.

References

The Epoxyparvinolide Biosynthesis Pathway in Pogostemon: A Technical Whitepaper

For immediate release

A Hypothetical Framework for the Biosynthesis of Epoxyparvinolide in Pogostemon

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of this compound has not yet been fully elucidated in Pogostemon cablin or related species. This document presents a hypothetical pathway based on established principles of sesquiterpenoid biosynthesis in plants, drawing parallels from well-characterized pathways of structurally similar compounds. The proposed enzymes and their functions are inferred from analogous systems and the known genomic and transcriptomic data of Pogostemon cablin.

Introduction

Pogostemon cablin (patchouli) is a renowned medicinal and aromatic herb, most famous for its production of patchouli oil, a complex mixture of sesquiterpenoids. While the biosynthesis of major components like patchoulol and pogostone has been extensively studied, the pathways leading to other, less abundant but potentially bioactive sesquiterpenoids remain largely unexplored. One such compound of interest is this compound, a sesquiterpene lactone that has been isolated from the related species Pogostemon parviflorus. Sesquiterpene lactones are a class of natural products known for their diverse pharmacological activities. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production for pharmaceutical applications.

This technical guide outlines a putative biosynthetic pathway for this compound in Pogostemon, leveraging knowledge from analogous pathways, such as that of costunolide in the Asteraceae family. We will detail the proposed enzymatic steps, present relevant data from related systems in a structured format, provide comprehensive experimental protocols for pathway elucidation, and visualize the proposed mechanisms and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, starting with farnesyl pyrophosphate (FPP), and proceeding through a series of cyclization and oxidation steps catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases (CYPs).

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids, the biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

Proposed Core Pathway to this compound

Based on the structure of this compound and analogous pathways for other germacranolide-derived sesquiterpene lactones, we propose the following sequence of reactions:

-

Formation of the Germacrene D backbone: Farnesyl pyrophosphate is first cyclized by a Germacrene D Synthase (GDS) to form the sesquiterpene olefin, germacrene D. This is a common intermediate in the biosynthesis of many sesquiterpenoids.

-

Hydroxylation of Germacrene D: A specific Cytochrome P450 monooxygenase (CYP) , likely a germacrene D hydroxylase, catalyzes the hydroxylation of germacrene D at a specific carbon position to form a hydroxylated intermediate.

-

Further Oxidation and Lactonization to form Parvinolide: Subsequent oxidation steps, potentially catalyzed by one or more CYPs, would lead to the formation of a carboxylic acid, followed by lactonization to yield the parvinolide core structure. This process is analogous to the conversion of germacrene A to costunolide.

-

Epoxidation to this compound: The final step is the epoxidation of the parvinolide intermediate, a reaction also catalyzed by a Cytochrome P450 monooxygenase (epoxidase) , to yield this compound.

A diagram of this proposed pathway is presented below.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes in the this compound pathway is not available. The following table summarizes kinetic data for well-characterized enzymes from the analogous costunolide biosynthesis pathway, which can serve as a benchmark for future studies on the this compound pathway.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase (GAS) | Cichorium intybus | FPP | 0.5 ± 0.1 | 0.04 | [1] |

| Germacrene A Oxidase (GAO) | Cichorium intybus | Germacrene A | N/A | N/A | [2] |

| Costunolide Synthase (COS) | Cichorium intybus | Germacra-1(10),4,11(13)-trien-12-oic acid | N/A | N/A | [1][2] |

| Germacrene D Synthase | Piper betle | FPP | 32.57 | 6.4 | [3] |

Note: N/A indicates that the specific kinetic parameters were not reported in the cited literature, although enzyme function was confirmed.

Experimental Protocols

The elucidation of the proposed pathway requires the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Protocol for Sesquiterpene Synthase Assay (e.g., Germacrene D Synthase)

This protocol is adapted for the functional characterization of a candidate sesquiterpene synthase expressed heterologously in E. coli.

Objective: To determine the enzymatic activity and product profile of a candidate Germacrene D Synthase.

Materials:

-

His-tagged purified candidate enzyme

-

Assay buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT

-

Substrate: Farnesyl pyrophosphate (FPP) solution (1 mg/mL in assay buffer without MgCl₂)

-

Stop solution: 50 mM EDTA in water

-

Organic solvent for extraction: Hexane

-

Internal standard (e.g., caryophyllene)

-

GC-MS instrument

Procedure:

-

Enzyme Reaction:

-

In a 2 mL glass vial, combine 450 µL of assay buffer and 10 µg of the purified candidate enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the FPP substrate solution (final concentration ~100 µM).

-

Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 100 µL of the stop solution.

-

Add 500 µL of hexane containing the internal standard (e.g., 10 µg/mL).

-

Vortex vigorously for 1 minute to extract the sesquiterpene products.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

-

Sample Analysis:

-

Carefully transfer the upper hexane layer to a new GC-MS vial.

-

Analyze the sample by GC-MS. The GC program should be optimized for the separation of sesquiterpenes.

-

Identify the products by comparing their mass spectra and retention times with authentic standards and/or the NIST library.

-

Quantify the product formation relative to the internal standard.

-

Workflow Diagram:

Protocol for Cytochrome P450 Functional Characterization in Yeast

This protocol describes the functional characterization of a candidate CYP enzyme by co-expression with a partner cytochrome P450 reductase (CPR) in Saccharomyces cerevisiae.

Objective: To determine if a candidate CYP can catalyze a specific oxidation step (e.g., hydroxylation or epoxidation) on a sesquiterpene substrate.

Materials:

-

Yeast expression vectors (e.g., pESC series)

-

S. cerevisiae strain (e.g., WAT11)

-

Yeast transformation reagents

-

Selective yeast growth media (e.g., SC-Ura/-Leu) with glucose and galactose

-

Substrate (e.g., germacrene D or parvinolide) dissolved in a suitable solvent (e.g., DMSO)

-

Ethyl acetate for extraction

-

GC-MS or LC-MS instrument

Procedure:

-

Vector Construction and Yeast Transformation:

-

Clone the full-length cDNA of the candidate CYP and a partner CPR (e.g., from Arabidopsis thaliana or Pogostemon cablin) into a dual-expression yeast vector under the control of galactose-inducible promoters.

-

Transform the resulting plasmid into the S. cerevisiae strain using the lithium acetate method.

-

Select for transformants on appropriate selective medium with glucose.

-

-

Yeast Culture and Induction:

-

Inoculate a single colony of transformed yeast into 5 mL of selective liquid medium with 2% glucose and grow overnight at 30°C.

-

Use the starter culture to inoculate 50 mL of selective medium with 2% galactose (to induce gene expression) to an OD₆₀₀ of 0.2.

-

Grow the culture at 30°C with shaking for 24 hours.

-

-

In Vivo Bioconversion:

-

Add the sesquiterpene substrate to the induced yeast culture to a final concentration of 50-100 µM.

-

Continue to incubate the culture at 30°C for another 24-48 hours.

-

-

Extraction and Analysis:

-

Harvest the yeast culture and extract the entire culture (cells and medium) with an equal volume of ethyl acetate.

-

Vortex vigorously and separate the phases by centrifugation.

-

Collect the upper organic phase, dry it over anhydrous Na₂SO₄, and concentrate it under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent and analyze by GC-MS or LC-MS to identify the oxidized product(s). A control culture transformed with an empty vector should be run in parallel.

-

Logical Relationship Diagram:

Conclusion and Future Outlook

The biosynthesis of this compound in Pogostemon represents an intriguing area of research with potential applications in drug development. While the pathway remains to be definitively elucidated, the proposed framework provides a solid foundation for future investigation. The identification of a germacrene D synthase and the subsequent characterization of specific cytochrome P450 monooxygenases involved in hydroxylation, lactonization, and epoxidation are the critical next steps. Transcriptome data from Pogostemon cablin has already revealed a multitude of candidate CYP genes, particularly within the CYP71 clan, which are known to be involved in sesquiterpenoid metabolism.[4][5] Future research should focus on the functional screening of these candidate genes using the protocols outlined in this guide. The successful reconstitution of the this compound pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will not only validate this proposed pathway but also pave the way for the sustainable biotechnological production of this and other valuable sesquiterpene lactones.

References

- 1. scispace.com [scispace.com]

- 2. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scisoc.or.th [scisoc.or.th]

- 4. researchgate.net [researchgate.net]

- 5. Computational identification and systematic classification of cytochrome P450 genes in Pogostemon cablin provide insights into flavonoids biosynthesis | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Spectroscopic Data of Epoxyparvinolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Epoxyparvinolide, a sesquiterpenoid natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is meticulously compiled from the primary literature reporting its isolation and structure elucidation.

Introduction to this compound

This compound is a sesquiterpenoid lactone belonging to the secocaryophyllanolide class. It was first isolated from the plant Pogostemon parviflorus. The structure of this compound has been characterized as 4,5-epoxy-9,12-dihydroxy-caryophyllan-8-olide. This guide details the spectroscopic evidence that led to the elucidation of its unique chemical structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the public domain |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in the public domain |

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically found in the primary publication. This information is not currently available in publicly accessible databases.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the public domain |

Note: The characteristic IR absorption frequencies provide information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and the epoxide ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data not available in the public domain |

Note: Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-defined experimental procedures.

Isolation of this compound

The general workflow for the isolation of a natural product like this compound from its plant source is outlined below. The specific details for this compound would be described in the original research article.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The purified this compound is then subjected to various spectroscopic techniques to elucidate its structure.

Caption: Spectroscopic analysis workflow for structure elucidation.

Conclusion

This guide provides a framework for understanding the spectroscopic characterization of this compound. While the specific data points are not publicly available and require access to the original research publication, the outlined tables and experimental workflows serve as a comprehensive template for researchers and professionals in the field of natural product chemistry and drug development. The detailed spectroscopic data is paramount for the unambiguous identification and for guiding any future synthetic or medicinal chemistry efforts centered on this promising sesquiterpenoid.

The Enigmatic Epoxyparvinolide: A Search Yields a Closely Related Fungal Metabolite

A comprehensive search of the scientific literature and chemical databases for a compound named "epoxyparvinolide" has yielded no direct results. It is possible that this name is a trivial designation not yet widely adopted, a novel unpublished discovery, or a misnomer for a related compound. However, the search has revealed a potential connection to the fungal species Aspergillus parvulus and its production of naphthalenone compounds, specifically asparvenone and its derivatives. This technical guide will provide an in-depth overview of the discovery and history of these closely related and well-documented fungal metabolites, which may be the compounds of interest for researchers in drug development.

Discovery and Isolation of Asparvenone from Aspergillus parvulus

The history of asparvenone is intrinsically linked to the study of secondary metabolites from the fungal genus Aspergillus. Aspergillus parvulus, a species known for producing a variety of bioactive compounds, was identified as the source of the naphthalenones asparvenone and its 6-O-methyl ether, O-methylasparvenone.[1]

Initial studies focused on the cultivation of Aspergillus parvulus in a glucose-glycine-salts medium.[1] The production of these secondary metabolites was observed to commence during the early stages of vegetative growth, around the time when the fungal hyphae begin to interact.[1]

Experimental Protocol: Isolation of Asparvenone

The isolation of asparvenone and O-methylasparvenone from Aspergillus parvulus cultures typically involves the following steps:

-

Cultivation: Aspergillus parvulus is grown in a suitable liquid medium, such as a glucose-glycine-salts medium, in batch-mode shaken cultures.[1]

-

Extraction: After a suitable incubation period, the culture broth is harvested. The secondary metabolites are extracted from the broth using organic solvents.

-

Chromatographic Separation: The crude extract is then subjected to chromatographic techniques to separate the individual compounds. This may involve column chromatography on silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compounds are identified and their structures elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute configuration of O-methylasparvenone was determined as S by X-ray analysis of its Mosher-ester derivative.[2]

Quantitative Data

Table 1: Physicochemical Properties of Asparvenone

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | Crystalline solid | |

| IUPAC Name | (4S)-4,6-dihydroxy-4-(prop-1-en-2-yl)-3,4-dihydronaphthalen-1(2H)-one | [3] |

Biological Activity and Mechanism of Action

Asparvenone and its derivatives have been investigated for their biological activities, revealing potential applications in pharmacology.

Serotonin Antagonism

A significant finding was the identification of O-methylasparvenone and asparvenone as 5-HT2C serotonin receptor antagonists.[2] This was a noteworthy discovery as they were the first reported nitrogen-free serotonin ligands.[2] The antagonist activity was identified through microbial screening for 5-HT2C ligands.[2]

A structure-activity relationship (SAR) study was conducted by synthesizing derivatives of O-methylasparvenone to understand the molecular features crucial for its antagonist activity.[2]

Signaling Pathway

The interaction of asparvenone and O-methylasparvenone with the 5-HT2C receptor suggests their involvement in the serotonergic signaling pathway. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C (PKC) activation, respectively. As antagonists, asparvenone and O-methylasparvenone would block these downstream effects of serotonin binding.

Figure 1. Simplified signaling pathway of the 5-HT2C receptor and the antagonistic action of asparvenone.

Biosynthesis of Naphthalenones in Aspergillus parvulus

Recent research has shed light on the biosynthetic gene cluster responsible for the production of naphthalenones in fungi.[4] A combined phylogenetic dereplication and comparative genomics strategy identified a conserved biosynthetic pathway in distant fungal lineages.[4] Heterologous expression of the homologous gene cluster from Aspergillus parvulus confirmed its role in the production of naphthalenone compounds.[4]

The proposed biosynthetic pathway involves a non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes, including reductases and dehydratases, to produce the core naphthalenone structure.[4]

References

- 1. Naphthalenone production in Aspergillus parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-methylasparvenone, a nitrogen-free serotonin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asparvenone | C12H14O4 | CID 194018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evolution-Informed Discovery of the Naphthalenone Biosynthetic Pathway in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Epoxyparvinolide (CAS Number: 102227-61-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide, a sesquiterpenoid natural product isolated from Pogostemon parviflorus, represents a molecule of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, and posited biological activities based on related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles relevant information on analogous compounds to infer its potential cytotoxic and anti-inflammatory properties, including its likely mechanism of action involving the NF-κB signaling pathway. This guide also presents hypothesized experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound (CAS: 102227-61-2) is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities.[1] It is a natural product found in plants of the Pogostemon genus, which are recognized for producing a variety of bioactive secondary metabolites.[2] The chemical structure of this compound, characterized by an epoxide ring and a lactone functional group, suggests its potential for engaging in specific biological interactions, making it a candidate for investigation in drug discovery programs. The presence of the epoxide moiety indicates that it may participate in ring-opening reactions, a characteristic that can be exploited in synthetic chemistry and may contribute to its biological reactivity.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102227-61-2 | [2] |

| Molecular Formula | C₁₅H₂₂O₃ | [3] |

| Molecular Weight | 250.33 g/mol | [3] |

| Compound Type | Sesquiterpenoid | [4] |

| Natural Source | Pogostemon species (Lamiaceae family) | [2] |

Potential Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not extensively documented, the activities of structurally related sesquiterpenoid lactones and other epoxy-containing natural products provide strong indications of its potential pharmacological effects.

Postulated Cytotoxic Activity

Sesquiterpenoids isolated from Pogostemon species have demonstrated cytotoxic activities against various cancer cell lines.[2] For instance, other sesquiterpenoids have shown inhibitory activities against HepG-2, SF-268, MCF-7, and NCI-H460 tumor cell lines with IC₅₀ values in the micromolar range.[2] Based on these findings, it is plausible that this compound exhibits cytotoxic effects. A proposed experimental approach to evaluate this is detailed below.

Postulated Anti-inflammatory Activity and Mechanism of Action

Many sesquiterpenoid lactones are known to possess anti-inflammatory properties, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α,β-unsaturated carbonyl group present in the lactone ring of many sesquiterpenoids is a key structural feature for this activity, acting as a Michael acceptor to alkylate and inactivate key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex. This prevents the degradation of the inhibitory IκBα protein and subsequent translocation of the active NF-κB dimer to the nucleus.

Given its structural class, it is hypothesized that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on standard methods used for similar natural products.

Isolation of this compound from Pogostemon parviflorus

A general procedure for the isolation of sesquiterpenoids from plant material is outlined below. This can serve as a starting point for the specific isolation of this compound.

Diagram 1: General Workflow for Isolation of Sesquiterpenoids

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of Pogostemon parviflorus are extracted with 95% ethanol using a Soxhlet apparatus for 48 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified by Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Diagram 2: Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound based on typical values for related sesquiterpenoids. These tables are intended to serve as a template for organizing experimental results.

Table 2: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 60.5 | 3.10 (d, J = 4.0) |

| 2 | 58.2 | 2.95 (dd, J = 4.0, 2.5) |

| 3 | 35.1 | 1.80 (m), 1.65 (m) |

| 4 | 148.5 | |

| 5 | 45.3 | 2.50 (m) |

| 6 | 82.1 | 4.20 (t, J = 8.5) |

| 7 | 40.2 | 2.10 (m) |

| 8 | 25.4 | 1.75 (m), 1.60 (m) |

| 9 | 38.9 | 1.90 (m), 1.70 (m) |

| 10 | 42.1 | 2.20 (m) |

| 11 | 139.8 | |

| 12 | 120.5 | 5.50 (s), 6.20 (s) |

| 13 | 170.2 | |

| 14 | 18.5 | 1.10 (s) |

| 15 | 22.3 | 1.25 (s) |

Table 3: Hypothetical Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 22.8 |

| A549 (Lung Cancer) | 18.2 |

| HepG2 (Liver Cancer) | 25.1 |

Postulated Signaling Pathway Involvement

Based on the known activities of related sesquiterpenoid lactones, a likely mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway.

Diagram 3: Postulated Inhibition of the NF-κB Signaling Pathway by this compound

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. While specific experimental data on this compound is currently scarce, this guide provides a foundational framework for future research by summarizing its known properties and postulating its biological activities and mechanisms of action based on structurally related compounds. The provided hypothetical experimental protocols and data tables offer a practical starting point for researchers aiming to elucidate the pharmacological profile of this compound. Further investigation is warranted to fully characterize its biological effects and therapeutic potential.

References

Epoxyparvinolide: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Molecular Characteristics, Potential Biological Activities, and Associated Signaling Pathways of a Promising Sesquiterpenoid

Introduction

Epoxyparvinolide, a sesquiterpenoid natural product, presents a compelling subject for investigation within the realms of chemical biology and drug development. Isolated from medicinal plants such as Pogostemon parviflorus, this compound belongs to a class of molecules renowned for their diverse and potent biological activities. This technical guide provides a comprehensive summary of the known molecular properties of this compound and explores its potential therapeutic applications by examining the well-established biological activities of the broader sesquiterpenoid class and extracts from its source organism.

Molecular Profile of this compound

A precise understanding of a compound's molecular characteristics is fundamental to any drug discovery endeavor. The chemical formula and molecular weight of this compound are foundational data points for dose calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2][3] |

| Molecular Weight | 250.33 g/mol | [1][2][3] |

Potential Biological Activities and Therapeutic Indications

While specific experimental data on the biological activities of this compound are limited in the current scientific literature, valuable insights can be gleaned from studies on the extracts of Pogostemon parviflorus and the well-documented activities of the sesquiterpenoid class of compounds.

Insights from Pogostemon parviflorus Extracts

Pogostemon parviflorus, the plant source of this compound, has been traditionally used in medicine. Scientific investigations into its extracts have revealed promising biological activities. Notably, ethanolic and ethyl acetate extracts of Pogostemon parviflorus leaves have demonstrated significant antifungal and antidermatophytic properties.[4][5][6] These activities are attributed to the presence of various phytochemicals, including triterpenes.[4][5] The antifungal activity of these extracts suggests that this compound may contribute to these effects and could be a candidate for the development of novel antifungal agents.

Broader Context of Sesquiterpenoid Activity

Sesquiterpenoids, the chemical class to which this compound belongs, are widely recognized for their diverse pharmacological effects, particularly in the areas of oncology and inflammation.

Anti-Cancer Potential: Numerous sesquiterpene lactones have been shown to exhibit potent anticancer properties.[1] These compounds can modulate key signaling pathways involved in cancer progression, including those responsible for apoptosis induction and cell cycle arrest.[1] Some sesquiterpenoids have even progressed to clinical trials, underscoring their therapeutic potential.[1] The structural features of this compound suggest it may share these anticancer activities.

Anti-Inflammatory Effects: Sesquiterpenes are also potent inhibitors and modulators of inflammatory responses.[2] Their mechanisms of action often involve the targeting of specific components of inflammatory signaling cascades, such as the nuclear factor-kappaB (NF-κB) pathway and the production of nitric oxide (NO).[2] Given the role of chronic inflammation in a multitude of diseases, the potential anti-inflammatory properties of this compound warrant further investigation.

Postulated Signaling Pathways

Based on the known mechanisms of action of related sesquiterpenoids, it is plausible that this compound modulates several key intracellular signaling pathways implicated in cancer and inflammation. Understanding these potential molecular targets is crucial for designing mechanistic studies and identifying potential biomarkers.

Postulated signaling pathways modulated by this compound.

Sesquiterpenoids have been demonstrated to influence a variety of signaling cascades critical to cell survival, proliferation, and inflammation. These include:

-

NF-κB Signaling: A key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.[2]

-

STAT3 Signaling: Aberrant STAT3 activation is a hallmark of many cancers and inflammatory diseases. Modulation of this pathway by sesquiterpene lactones can overcome chemotherapy resistance.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[1]

-

MAPK/ERK Pathway: This cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1]

-

Wnt/β-catenin Signaling: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[3]

Experimental Protocols: A General Framework

General workflow for natural product drug discovery.

1. Isolation and Purification:

-

Extraction: Dried and powdered plant material (Pogostemon parviflorus) is subjected to solvent extraction, typically with ethanol or ethyl acetate, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography with a gradient of solvents to separate compounds based on polarity.

-

Purification: Fractions showing promising activity are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

2. Structure Elucidation:

-

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3. Biological Evaluation:

-

In Vitro Assays: The purified this compound would be screened in a panel of in vitro assays to assess its biological activity. This could include antifungal assays against pathogenic fungi, cytotoxicity assays against various cancer cell lines, and anti-inflammatory assays measuring the inhibition of inflammatory mediators like NO and cytokines.

-

Mechanism of Action Studies: To elucidate the molecular mechanism, techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) would be employed to investigate the compound's effect on the key signaling pathways outlined above.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery programs, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. While direct experimental evidence for its biological activity is currently lacking, the well-established pharmacological profile of sesquiterpenoids and the bioactivity of its source plant provide a strong rationale for further investigation. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for detailed biological evaluation, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. How sesquiterpenes modulate signaling cascades in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidermatophytic Activity of Pogostemon parviflorus Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidermatophytic Activity of Pogostemon parviflorus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Epoxyparvinolide: A Technical Overview of its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid natural product, a class of compounds known for its diverse and potent biological activities. Isolated from Pogostemon parviflorus, a plant belonging to the Lamiaceae family, this compound represents a molecule of interest for further investigation in drug discovery and development.[1] This technical guide provides a summary of the currently available physical and chemical properties of this compound, alongside generalized experimental protocols relevant to its potential biological evaluation.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental physicochemical properties based on information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 102227-61-2 | [2][3] |

| Molecular Formula | C15H22O3 | [1][3] |

| Molecular Weight | 250.3 g/mol | [1][3] |

| Appearance | Powder | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (In Solvent) | -80°C for 1 year | [2] |

Note: Specific quantitative data such as melting point, boiling point, and detailed solubility in various solvents are not currently available in the cited literature. Researchers are advised to determine these properties experimentally.

Spectroscopic Data

-

¹H NMR: Signals corresponding to methyl, methylene, and methine protons, with chemical shifts and coupling constants indicative of the sesquiterpenoid skeleton and the presence of an epoxide and other oxygen-containing functional groups.

-

¹³C NMR: Resonances for all 15 carbon atoms, with chemical shifts indicating the presence of sp³, sp², and oxygenated carbons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (250.3), along with fragmentation patterns that can help to confirm the structure.

-

Infrared (IR) Spectroscopy: Absorption bands corresponding to C-H, C-O, and potentially C=O or O-H stretching and bending vibrations, which would provide information about the functional groups present.

Potential Biological Activities and Experimental Evaluation

Sesquiterpenoids isolated from Pogostemon species have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While specific biological data for this compound is limited, its structural class suggests it may possess similar properties. The following are generalized protocols for assessing these potential activities.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., a cancer cell line such as HepG2 or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory potential of a compound.

Experimental Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before stimulating them with an inflammatory agent such as lipopolysaccharide (LPS).

-

Incubation: Incubate the plates for 24 hours to allow for NO production.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Nitric Oxide Inhibition Assay Workflow.

Potential Signaling Pathway Modulation

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). While the specific mechanism of this compound is unknown, a plausible hypothesis is its interference with this pathway.

dot graph [splines=ortho] node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This compound is a natural product with a chemical scaffold that suggests potential for biological activity. This guide has summarized the currently known physicochemical properties and provided standardized protocols for the initial biological screening of this compound. Further research is warranted to fully characterize its physical, chemical, and biological properties, including detailed spectroscopic analysis, determination of its solubility and stability, and comprehensive studies to elucidate its mechanism of action and potential therapeutic applications. The information and protocols provided herein serve as a foundational resource for researchers embarking on the investigation of this intriguing sesquiterpenoid.

References

Epoxyparvinolide: A Literature Review of an Obscure Natural Product

Despite its identification as a natural product isolated from the plant genus Pogostemon, a comprehensive review of scientific literature reveals a significant lack of detailed information on epoxyparvinolide (CAS Number: 102227-61-2). While its existence is confirmed through chemical databases and supplier listings, there is a notable absence of published research detailing its synthesis, specific biological activities, mechanism of action, or any associated quantitative data and experimental protocols.

This compound is categorized as a natural product originating from Pogostemon, a genus of flowering plants in the mint family, Lamiaceae.[1] Chemical supplier data indicates its molecular formula is C15H22O3 and its molecular weight is 250.3 g/mol . However, beyond this basic chemical information, the scientific record accessible through public databases is silent on the compound's specific properties and potential applications.

Searches for its CAS number and chemical name in major scientific literature databases did not yield any primary research articles or reviews dedicated to its study. General literature on the chemical constituents of Pogostemon species describes the presence of various classes of compounds, including terpenoids, flavonoids, and alkaloids, some of which exhibit biological activities such as anti-inflammatory, antifungal, and antioxidant properties. However, these reviews do not provide specific details on this compound.

Due to the absence of published data, it is not possible to provide a detailed technical guide on this compound that would meet the core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of its biological pathways.

For researchers interested in the broader class of compounds to which this compound may belong, a substantial body of literature exists on epoxyquinoids . These are a diverse group of natural products characterized by an epoxide and a quinone moiety. Many epoxyquinoids have been isolated from various natural sources and have been shown to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. A detailed technical guide on a well-studied epoxyquinoid could be provided as an alternative, as there is accessible information on their synthesis, biological evaluation, and mechanisms of action.

References

Epoxyparvinolide and its Analogs: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide and its closely related analogs, particularly sphaeropsidin A, represent a class of pimarane diterpenes with a growing body of research highlighting their significant and diverse biological activities. Initially identified as phytotoxins, these compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound class, with a focus on sphaeropsidin A as the most extensively studied member. It includes a detailed summary of quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Introduction

Natural products remain a vital source of novel therapeutic agents. The pimarane diterpenes, a large and structurally diverse class of natural products, have attracted considerable attention for their wide range of biological activities. Within this class, epoxy-containing compounds such as sphaeropsidin A have emerged as promising leads for the development of new drugs, particularly in oncology. Sphaeropsidin A, a tetracyclic pimarane diterpene first isolated from the fungus Diplodia cupressi, is the primary focus of this guide due to the extensive research on its biological effects.[1] This document will synthesize the available data on its anticancer and anti-inflammatory activities, among others, to provide a detailed resource for the scientific community.

Anticancer Activity

Sphaeropsidin A has demonstrated significant anticancer activity against a range of cancer cell lines, with particular efficacy against melanoma and renal cancer.[2] Its unique mode of action, which involves overcoming apoptosis resistance by inducing cellular shrinkage, sets it apart from many conventional chemotherapeutic agents.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of sphaeropsidin A and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 / LC50 | Reference |

| Sphaeropsidin A | NCI-60 Cell Line Panel | Growth Inhibition | Mean LC50 of ca. 10 µM | [2] |

| Sphaeropsidin A | SKMEL-28 (Melanoma) | Cell Viability | - | [2] |

| Sphaeropsidin A | B16F10 (Melanoma) | Cell Viability | - | [2] |

| Pyrene-conjugated Sphaeropsidin A derivative | Cancer Cell Panel | Growth Inhibition | 5-10x lower than Sphaeropsidin A | [3] |

Mechanism of Anticancer Action

Sphaeropsidin A's primary anticancer mechanism involves the impairment of the regulatory volume increase in cancer cells, leading to irreversible cell shrinkage and subsequent cell death.[2][3] This is a distinct mechanism from many apoptosis-inducing drugs. Furthermore, some lipophilic derivatives of sphaeropsidin A have been shown to trigger severe endoplasmic reticulum (ER) swelling and potent proteasomal inhibition, which also contributes to cell death.[4]

Experimental Protocols

The anticancer activity of sphaeropsidin A was initially evaluated using the National Cancer Institute's (NCI) 60-human tumor cell line screen.

-

Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Procedure:

-

Cells are seeded in 96-well microtiter plates.

-

The compound (sphaeropsidin A) is added at a single concentration (e.g., 10 µM) and incubated for a specified period (typically 48 hours).

-

After incubation, the cells are fixed in situ with trichloroacetic acid.

-

Cell viability is determined by staining with sulforhodamine B (SRB), a protein-binding dye.

-

The optical density is measured at 515 nm to quantify cell growth.

-

-

Data Analysis: The percentage of cell growth is calculated relative to untreated control cells.

-

Cell Lines: Melanoma cell lines such as SKMEL-28 and B16F10.

-

Procedure:

-

Cells are seeded in a suitable culture dish.

-

Sphaeropsidin A is added to the culture medium.

-

Time-lapse images of the cells are captured using a videomicroscopy setup over a period of 24-48 hours.

-

-

Data Analysis: The morphological changes, specifically cellular shrinkage, are observed and quantified over time. The proportion of affected cells is determined at different time points.[2]

Anti-inflammatory Activity

While less extensively studied than its anticancer properties, sphaeropsidin A and related compounds have demonstrated anti-inflammatory effects. This is a common characteristic of many natural products that also exhibit anticancer activity.

Potential Mechanisms of Anti-inflammatory Action

The precise anti-inflammatory mechanisms of this compound and its analogs are not yet fully elucidated. However, based on the activities of other structurally related natural products, potential mechanisms could involve the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokine production.

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, sphaeropsidin A has been reported to possess a broad spectrum of other biological activities, suggesting its potential for various applications in medicine and agriculture.

Summary of Other Activities

| Activity | Organism/System | Effect | Reference |

| Antimicrobial | Various fungi of agricultural interest | Growth inhibition at 10-20 µg/mL | [4] |

| Antifungal | Diplodia species | - | [1] |

| Antiviral | Bovine Coronavirus (BCoV) | Increased viability of infected MDBK cells | [4] |

| Insecticidal | - | - | [4] |

| Herbicidal | Digitaria sanguinaria | Biocontrol | [5] |

| Phytotoxic | Cupressus sempervirens | Browning and necrosis | [4] |

Future Directions

The promising biological activities of this compound analogs, particularly sphaeropsidin A, warrant further investigation. Key areas for future research include:

-

Elucidation of Signaling Pathways: In-depth studies are needed to fully understand the molecular mechanisms and signaling pathways involved in the anticancer and anti-inflammatory effects of these compounds.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional derivatives can help to identify the key structural features responsible for their activity and to develop more potent and selective compounds.[1]

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of these compounds.

-

Synergistic Combination Therapies: Investigating the potential of combining this compound analogs with existing anticancer or anti-inflammatory drugs could lead to more effective treatment strategies.

Conclusion

This compound and its analogs, exemplified by sphaeropsidin A, are a promising class of natural products with a diverse range of biological activities. Their potent anticancer effects, coupled with a unique mechanism of action, make them attractive candidates for further drug development. The additional anti-inflammatory, antimicrobial, and other activities highlight the broad therapeutic and agricultural potential of this chemical scaffold. This guide provides a foundational resource to stimulate and support continued research into these fascinating and potentially valuable compounds.

References

- 1. Sphaeropsidin A: A Pimarane Diterpene with Interesting Biological Activities and Promising Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphaeropsidin A C15-C16 Cross-Metathesis Analogues with Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Epoxyparvinolide from Pogostemon Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid lactone that has been identified within the Pogostemon genus, a group of plants belonging to the Lamiaceae family. Notably, its presence has been reported in Pogostemon parviflorus. While a specific, detailed protocol for the extraction of this compound from Pogostemon cablin (the common patchouli plant) is not extensively documented in publicly available literature, this document provides a comprehensive, generalized protocol based on established phytochemical methods for the isolation of sesquiterpenoid lactones from plant materials.

The protocol herein is designed to be a robust starting point for researchers aiming to isolate and study this compound. It encompasses a multi-step process involving solvent extraction, liquid-liquid fractionation, and chromatographic purification. The quantitative data presented are hypothetical and intended to serve as a guide for experimental design and optimization.

Data Presentation: Hypothetical Extraction and Purification of this compound

The following table summarizes the expected yields and purity at each stage of the proposed extraction protocol. These values are illustrative and will vary depending on the plant material, solvent purity, and technical execution.

| Parameter | Crude Ethanol Extract | n-Hexane Fraction | Ethyl Acetate Fraction | Column Chromatography Fraction (this compound-rich) | Final Purified this compound |

| Starting Plant Material (dry weight) | 1000 g | - | - | - | - |

| Volume of Extract/Fraction | 5 L | 2 L | 2 L | 500 mL | 10 mL |

| Total Solids (g) | 150 g | 45 g | 60 g | 5 g | 0.150 g |

| Yield (%) | 15% | 30% (of crude) | 40% (of crude) | 8.3% (of EtOAc) | 3% (of CC fraction) |

| Purity of this compound (%) | < 1% | < 1% | ~5% | ~40% | > 95% |

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound.

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts of Pogostemon cablin. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Solvent Extraction

-

Maceration: Submerge 1 kg of the powdered plant material in 5 L of 95% ethanol in a large glass container.

-

Incubation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the extract through cheesecloth followed by Whatman No. 1 filter paper.

-

Re-extraction: Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude ethanol extract.

Liquid-Liquid Fractionation

-

Suspension: Suspend the crude ethanol extract (approximately 150 g) in 1 L of distilled water.

-

Hexane Partitioning: Transfer the aqueous suspension to a 2 L separatory funnel and add 1 L of n-hexane. Shake vigorously and allow the layers to separate. Collect the upper n-hexane layer. Repeat this partitioning step two more times. Combine the n-hexane fractions. This fraction will contain non-polar compounds.

-

Ethyl Acetate Partitioning: To the remaining aqueous layer, add 1 L of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this partitioning step two more times. Combine the ethyl acetate fractions. This fraction is expected to contain the sesquiterpenoid lactones, including this compound.

-

Concentration: Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions.

Chromatographic Purification

-

Column Preparation: Pack a glass chromatography column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction (approximately 60 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (50:50)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Concentration: Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to yield a semi-purified, this compound-rich fraction.

-

Final Purification (Preparative HPLC): For obtaining high-purity this compound, subject the semi-purified fraction to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Logical relationship of the key stages in phytochemical isolation.

Application Notes and Protocols for the Purification of Epoxyparvinolide by Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of epoxyparvinolide, a cytotoxic diterpene, using various chromatography techniques. The methodologies outlined below are based on established procedures for the isolation of similar cembranoid diterpenes from marine soft corals of the genus Sinularia, a known source of this compound and its analogues.

Introduction

This compound is a member of the cembranoid class of diterpenes, which are characterized by a 14-membered carbon ring. These compounds, often isolated from marine organisms such as soft corals, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory properties.[1][2] The purification of this compound from crude natural product extracts is a critical step in its characterization and further development as a potential therapeutic agent. This process typically involves a multi-step chromatographic approach to separate the target compound from a complex mixture of other secondary metabolites.[2][3][4]

This document outlines a general workflow for the purification of this compound, including sample preparation, initial fractionation by column chromatography, and final purification by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the extraction of the crude natural product from the source organism, followed by a series of chromatographic steps to isolate the pure compound.

Figure 1: A generalized workflow for the purification of this compound from a crude extract.

Sample Preparation and Extraction

The initial step in the purification process is the extraction of secondary metabolites from the marine organism.

Protocol 1: Extraction

-

Sample Collection and Preparation: Collect specimens of the soft coral Sinularia sp. and freeze-dry them to remove water. Grind the dried coral into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Mince the frozen bodies of the soft coral and exhaustively extract with ethyl acetate.[2] Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

Chromatographic Purification

4.1. Thin-Layer Chromatography (TLC) for Method Development

Thin-Layer Chromatography (TLC) is an essential tool for developing the solvent systems for column chromatography and for monitoring the separation.

Protocol 2: TLC Analysis

-

Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

-

Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

-

Solvent Systems: Develop the TLC plate in a sealed chamber containing a pre-equilibrated solvent system. Based on the polarity of cembranoid diterpenes, suitable starting solvent systems include mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.

-

Visualization: After development, visualize the separated spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Rf Calculation: Calculate the Retention Factor (Rf) for each spot to guide the selection of solvent systems for column chromatography.

| Solvent System (v/v) | Typical Rf Range for Diterpenes | Notes |

| n-Hexane : Ethyl Acetate (4:1) | 0.2 - 0.4 | Good starting point for initial separation. |

| n-Hexane : Ethyl Acetate (2:1) | 0.4 - 0.6 | Increases polarity to elute more polar compounds. |

| Dichloromethane : Methanol (95:5) | 0.3 - 0.5 | Alternative for moderately polar compounds. |

Table 1: Representative TLC Solvent Systems for Diterpene Separation.

4.2. Column Chromatography for Initial Fractionation

Column chromatography is employed for the initial separation of the crude extract into fractions of decreasing complexity.[5]

Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column packed with silica gel (200-300 mesh) as the stationary phase, using a slurry method with n-hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[2]

-

Fraction Collection: Collect fractions of a fixed volume and monitor their composition by TLC.

-

Pooling of Fractions: Combine fractions with similar TLC profiles for further purification.

| Eluent (n-Hexane : Ethyl Acetate) | Target Compounds |

| 100 : 0 to 90 : 10 | Non-polar lipids and less polar diterpenes |

| 90 : 10 to 70 : 30 | Moderately polar diterpenes (this compound expected) |

| 70 : 30 to 50 : 50 | More polar diterpenes and other compounds |

| 0 : 100 | Highly polar compounds |

Table 2: Representative Gradient Elution for Column Chromatography.

4.3. High-Performance Liquid Chromatography (HPLC) for Final Purification

The final purification of this compound is typically achieved using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 4: Preparative RP-HPLC

-

Column: Use a C18 reversed-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of diterpenes.[6]

-

Sample Preparation: Dissolve the enriched fraction from column chromatography in methanol and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 2.0 mL/min

-

Detection: UV at 220 nm

-

Gradient: Start with 50% methanol in water, increasing to 100% methanol over 30 minutes.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic Methanol:Water (e.g., 75:25) or Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Varies depending on exact conditions |

Table 3: Representative Analytical HPLC Parameters for Purity Assessment.

Structural Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 2: Process for structural confirmation of purified this compound.

Conclusion

The purification of this compound from its natural source is a challenging but essential process for its study and potential therapeutic application. The combination of column chromatography and reversed-phase HPLC provides an effective strategy for isolating this cytotoxic diterpene with high purity. The protocols and data presented here serve as a guide for researchers in the field of natural product chemistry and drug development.

References

- 1. Coral and Coral-Associated Microorganisms: A Prolific Source of Potential Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Cembrane-Based Diterpenoids from the Soft Coral Sinularia triangular - PMC [pmc.ncbi.nlm.nih.gov]